molecular formula C11H14ClF3N2O B12286132 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No.: B12286132
M. Wt: 282.69 g/mol
InChI Key: XQZIXSGHSMBDCY-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an ethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves the following steps:

    Formation of the Ethylamino Group: This step involves the reaction of ethylamine with a suitable precursor, such as an acyl chloride or an ester, to form the ethylamino group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.

    Pathway Modulation: Alteration of cellular pathways, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

    2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone hydrochloride: Similar structure but with a cyclohexanone moiety instead of an acetamide group.

    2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]propionamide hydrochloride: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the ethylamino and acetamide groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C11H14ClF3N2O

Molecular Weight

282.69 g/mol

IUPAC Name

2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C11H13F3N2O.ClH/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14;/h3-6,15H,2,7H2,1H3,(H,16,17);1H

InChI Key

XQZIXSGHSMBDCY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl

Origin of Product

United States

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